An In-Depth Technical Guide to (R)-5-Methylhydantoin: Chemical Properties, Structure, and Synthetic Strategies
An In-Depth Technical Guide to (R)-5-Methylhydantoin: Chemical Properties, Structure, and Synthetic Strategies
Abstract
(R)-5-Methylhydantoin, a chiral heterocyclic compound, serves as a pivotal building block in the stereoselective synthesis of a variety of biologically active molecules, particularly non-proteinogenic α-amino acids. Its rigid, stereodefined structure makes it an invaluable intermediate for drug discovery and development professionals. This technical guide provides a comprehensive overview of the chemical properties, stereochemical nuances, and structural features of (R)-5-Methylhydantoin. Furthermore, it details robust synthetic and analytical methodologies, offering field-proven insights into its preparation and characterization. This document is intended to be a thorough resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Introduction: The Significance of (R)-5-Methylhydantoin in Chiral Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the biological activity of a drug is often confined to a single enantiomer.[1][2][3][4][5] (R)-5-Methylhydantoin emerges as a critical chiral intermediate, primarily in the synthesis of D-amino acids, which are integral components of many peptide-based therapeutics and other bioactive molecules.[6][7] The hydantoin ring system itself is a privileged scaffold in medicinal chemistry, found in a range of pharmaceuticals with diverse activities.[8] Understanding the unique chemical landscape of the (R)-enantiomer of 5-methylhydantoin is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
(R)-5-Methylhydantoin is a five-membered heterocyclic compound featuring a chiral center at the C5 position. The "(R)" designation refers to the absolute configuration at this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the methyl group is crucial for its role in asymmetric synthesis.
Stereochemistry and Optical Activity
The chirality of (R)-5-Methylhydantoin dictates its interaction with other chiral molecules and its behavior in polarized light. As a chiral molecule, it is optically active, meaning it rotates the plane of plane-polarized light.[9][10] The direction and magnitude of this rotation, known as the specific rotation ([α]), is a characteristic physical property.[11][12][13][14] The dextrorotatory or levorotatory nature of (R)-5-Methylhydantoin would be determined experimentally.
Table 1: Physicochemical Properties of 5-Methylhydantoin
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | [PubChem] |
| Molecular Weight | 114.10 g/mol | [PubChem] |
| Appearance | White to off-white crystalline powder | [Sigma-Aldrich] |
| Melting Point | 148-152 °C | [Sigma-Aldrich] |
| CAS Number | 616-03-5 (racemic) | [PubChem] |
| PubChem CID | 69216 (racemic) | [PubChem] |
| Solubility | Soluble in water | [Chem-Impex] |
| XLogP3 | -0.6 | [PubChem] |
| Hydrogen Bond Donor Count | 2 | [PubChem] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem] |
Three-Dimensional Structure
The three-dimensional structure of the hydantoin ring is relatively planar. X-ray crystallography studies of related hydantoin derivatives reveal the bond lengths, angles, and overall geometry of the heterocyclic core.[15][16][17][18] The methyl group at the C5 position will adopt a specific orientation in the solid state, influenced by crystal packing forces.
Caption: 2D representation of (R)-5-Methylhydantoin's structure.
Synthesis and Reactivity
The synthesis of enantiomerically pure (R)-5-Methylhydantoin is a key challenge and a critical step for its application as a chiral building block.
Enantioselective Synthesis: The Hydantoinase Approach
A highly effective method for producing enantiopure D-amino acids involves the enzymatic resolution of a racemic mixture of 5-substituted hydantoins.[6][7] This "hydantoinase process" can be adapted for the preparation of (R)-5-Methylhydantoin.
Caption: Enzymatic resolution for (R)-5-Methylhydantoin synthesis.
Experimental Protocol: Enzymatic Resolution of DL-5-Methylhydantoin
-
Preparation of Racemic Substrate: Synthesize DL-5-Methylhydantoin via a standard Bucherer-Bergs reaction from acetaldehyde, potassium cyanide, and ammonium carbonate, or through the Urech synthesis from DL-alanine.
-
Enzymatic Reaction:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0) containing DL-5-Methylhydantoin.
-
Introduce a D-specific hydantoinase enzyme. The choice of enzyme and its concentration are critical for reaction efficiency and selectivity.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-50 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC to track the consumption of the (S)-enantiomer and the formation of (S)-N-carbamoyl-alanine.
-
-
Work-up and Isolation:
-
Once the reaction reaches approximately 50% conversion (indicating complete hydrolysis of the (S)-enantiomer), terminate the reaction by adjusting the pH or by heat inactivation of the enzyme.
-
Acidify the reaction mixture to precipitate the unreacted (R)-5-Methylhydantoin, which is less soluble at lower pH.
-
Filter the precipitate and wash with cold water.
-
The aqueous filtrate contains (S)-N-carbamoyl-alanine, which can be further processed if desired.
-
Recrystallize the crude (R)-5-Methylhydantoin from a suitable solvent (e.g., water or ethanol-water mixture) to achieve high enantiomeric and chemical purity.
-
Causality Behind Experimental Choices:
-
pH Control: The pH is maintained in the optimal range for the hydantoinase enzyme's activity and stability.
-
Temperature: The reaction is conducted at a temperature that balances enzyme activity with stability to prevent denaturation.
-
Monitoring: HPLC analysis is crucial for determining the reaction endpoint to maximize the yield and enantiomeric excess of the desired (R)-enantiomer.
Reactivity of the Hydantoin Ring
The hydantoin ring in (R)-5-Methylhydantoin exhibits characteristic reactivity patterns that are important for its subsequent use in synthesis.
-
Hydrolysis: Under acidic or basic conditions, the hydantoin ring can be hydrolyzed to yield the corresponding amino acid, in this case, D-alanine.[16][19][20][21] This reaction is fundamental to its application as a D-amino acid precursor.
-
N-Alkylation and N-Acylation: The nitrogen atoms at positions 1 and 3 can be alkylated or acylated. The N3 position is generally more acidic and thus more readily alkylated under basic conditions.[6][15] Selective N1-alkylation can be achieved using specific potassium bases.[6][15]
Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity, purity, and stereochemical integrity of (R)-5-Methylhydantoin.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C5 chiral center, coupled to the methyl protons. The methyl group will appear as a doublet. The two N-H protons will likely appear as broad singlets. The exact chemical shifts will depend on the solvent used.[22][23][24][25][26]
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the two carbonyl carbons (C2 and C4), the chiral C5 carbon, and the methyl carbon. The carbonyl carbons will resonate at the downfield region of the spectrum.[7][20][27][28][29][30]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the range of 1700-1800 cm⁻¹. N-H stretching vibrations will be observed as a broad band around 3200 cm⁻¹.[15][16][25]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the molecular weight of (R)-5-Methylhydantoin. The fragmentation pattern will likely involve the loss of the methyl group and cleavage of the hydantoin ring.[21][31][32][33][34]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-5-Methylhydantoin. A chiral stationary phase is used to separate the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of derivatized 5-methylhydantoin to assess its purity.
Applications in Drug Development
(R)-5-Methylhydantoin is a valuable chiral building block for the synthesis of various pharmaceutical compounds.[35][36] Its primary application lies in its role as a precursor to D-amino acids. D-amino acids are incorporated into various drugs to enhance their metabolic stability, modify their pharmacological profile, or to create specific peptide-based inhibitors.[7] For instance, D-alanine and its derivatives are found in certain antibiotics and are used in the development of enzyme inhibitors. The ability to efficiently synthesize (R)-5-Methylhydantoin provides a direct route to these important chiral synthons.
Conclusion
(R)-5-Methylhydantoin is a cornerstone chiral intermediate with significant potential in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an ideal starting material for the enantioselective synthesis of D-amino acids and other complex chiral molecules. The methodologies outlined in this guide for its synthesis and characterization provide a robust framework for its utilization in drug discovery and development programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-5-Methylhydantoin will undoubtedly increase.
References
-
Hydantoin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed. (2021). Chemical & Pharmaceutical Bulletin, 69(4), 407-410. Retrieved from [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed. (2022). ACS Organic & Inorganic Au, 2(4), 312-317. Retrieved from [Link]
-
Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed. (1998). Tetrahedron Letters, 39(48), 8795-8798. Retrieved from [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins | ACS Organic & Inorganic Au. (2022). Retrieved January 12, 2026, from [Link]
-
Structure, reactivity, and biological properties of hidantoines - INIS-IAEA. (2000). Quimica Nova, 23(6), 814-825. Retrieved from [Link]
-
Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Direct N 1 -Selective Alkylation of Hydantoins Using Potassium Bases - J-Stage. (2021). Chemical and Pharmaceutical Bulletin, 69(4), 407-410. Retrieved from [Link]
-
(PDF) Phase-Transfer-Catalyzed Alkylation of Hydantoins - ResearchGate. (2022). Retrieved January 12, 2026, from [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics | ACS Omega. (2020). Retrieved January 12, 2026, from [Link]
- DE891259C - Process for the hydrolysis of hydantoins - Google Patents. (n.d.).
-
5-Methylhydantoin - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews, 3(3), 200-215. Retrieved from [Link]
-
Synthesis and Reactivity of 5-Methylenehydantoins | Request PDF - ResearchGate. (2008). Retrieved January 12, 2026, from [Link]
-
5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hydantoines - C13-NMR. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. | Semantic Scholar. (2014). Angewandte Chemie International Edition, 53(45), 12261-12265. Retrieved from [Link]
-
Synthesis of Hydantoin & Its Derivatives - Study.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Developments in Hydantoin Chemistry - ResearchGate. (2021). Retrieved January 12, 2026, from [Link]
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - NIH. (2018). Beilstein Journal of Organic Chemistry, 14, 293-299. Retrieved from [Link]
-
Comparative NMR data of 1-Methylhydantoin | Download Table - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enantioselective catalytic Urech hydantoin synthesis - RSC Publishing. (2022). Organic Chemistry Frontiers, 9(1), 114-119. Retrieved from [Link]
-
View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003646) - Human Metabolome Database. (n.d.). Retrieved January 12, 2026, from [Link]
-
Enzymatic synthesis of enantiomerically enriched D- and L-3-silylated alanines by deracemization of DL-5-silylmethylated hydanto - ElectronicsAndBooks. (2015). Tetrahedron, 71(23), 3959-3967. Retrieved from [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. (2021). Molbank, 2021(1), M1212. Retrieved from [Link]
-
FTIR spectrum of 5-methyl-5-aminomethylhydantoin (AH) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Application of chiral building blocks to the synthesis of drugs. (2000). Journal of Molecular Catalysis B: Enzymatic, 9(1-4), 1-13. Retrieved from [Link]
-
Mass Spectra of 5,5-Diphenyldithiohydantoin and Methylated Derivatives. - SciSpace. (1972). Acta Chemica Scandinavica, 26, 1541-1550. Retrieved from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (2009). Afinidad, 66(542), 330-335. Retrieved from [Link]
-
Synthesis of chiral building blocks for use in drug discovery - PubMed. (2003). Current Medicinal Chemistry, 10(14), 1273-1293. Retrieved from [Link]
-
5: Organic Spectrometry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Stereochemistry: Chirality and Optical Activity | Solubility of Things. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optical Activity - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Chemistry of the Hydantoins. | Chemical Reviews - ACS Publications. (1945). Chemical Reviews, 37(2), 209-269. Retrieved from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (2003). Current Medicinal Chemistry, 10(14), 1273-1293. Retrieved from [Link]
-
(PDF) A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - ResearchGate. (2021). Retrieved January 12, 2026, from [Link]
-
5.7 Optical Activity | Organic Chemistry - YouTube. (2020, October 10). Retrieved from [Link]
-
5.4 Optical Activity – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved January 12, 2026, from [Link]
-
Stereochemistry (Part-5)Tricks to find Optical Activity,Enantiomers, Diastereomers, Epimers, anomers - YouTube. (2019, February 17). Retrieved from [Link]
-
FT-IR spectra of compounds 5 and 8. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 4. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 5. Chiral Drugs: A twisted tale in pharmaceuticals – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. [Applications and synthesis of D-amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. Rapid enantioselective fluorescence recognition and chiral separation of free amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific_rotation [chemeurope.com]
- 11. Specific rotation - Wikipedia [en.wikipedia.org]
- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]
- 18. researchgate.net [researchgate.net]
- 19. 5-(4-METHYLPHENYL)-5-PHENYLHYDANTOIN(51169-17-6) 13C NMR spectrum [chemicalbook.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. chemistryconnected.com [chemistryconnected.com]
- 26. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 27. chemguide.co.uk [chemguide.co.uk]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. m.youtube.com [m.youtube.com]
- 30. scienceready.com.au [scienceready.com.au]
- 31. researchgate.net [researchgate.net]
- 32. chemguide.co.uk [chemguide.co.uk]
- 33. researchgate.net [researchgate.net]
- 34. chemrxiv.org [chemrxiv.org]
- 35. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]
